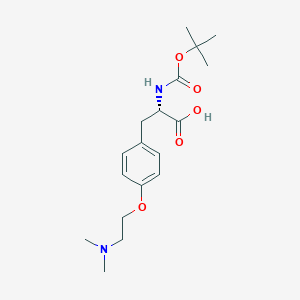

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoic acid

Description

This compound (CAS: 233689-24-2) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenyl ring substituted with a 2-(dimethylamino)ethoxy group, and a propanoic acid backbone in the (S)-configuration. Its molecular formula is $ \text{C}{18}\text{H}{28}\text{N}2\text{O}5 $, with a molar mass of 352.43 g/mol . This compound is typically used as an intermediate in peptide synthesis or drug development, leveraging its Boc group for temporary amine protection during solid-phase synthesis .

Properties

IUPAC Name |

(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)24-11-10-20(4)5/h6-9,15H,10-12H2,1-5H3,(H,19,23)(H,21,22)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZJZYCYUGRGNH-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoic acid, often referred to as Boc-DMAE-Phe, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for Boc-DMAE-Phe is , with a molecular weight of 336.38 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.38 g/mol |

| CAS Number | 623950-02-7 |

| Purity | ≥95% |

Research has indicated that the biological activity of Boc-DMAE-Phe may involve modulation of various cellular pathways. Preliminary studies suggest that it could act as an inhibitor of certain kinases involved in cancer cell proliferation. Specifically, the compound has been shown to interfere with the HSET (KIFC1) pathway, which is crucial for the survival of centrosome-amplified cancer cells .

In Vitro Studies

In vitro assays have demonstrated that Boc-DMAE-Phe exhibits significant cytotoxicity against several cancer cell lines. For instance, it was found to induce multipolar spindle formation in centrosome-amplified DLD1 human colon cancer cells, leading to increased rates of apoptosis . The effectiveness of Boc-DMAE-Phe was quantified using the following metrics:

| Cell Line | IC50 (μM) |

|---|---|

| DLD1 (4NCA) | 15 |

| DLD1 (2N) | No significant effect |

Case Studies

A notable case study involved the application of Boc-DMAE-Phe in a high-throughput screening assay aimed at identifying novel HSET inhibitors. The compound was observed to cause a 21% increase in multipolarity in treated DLD1 cells, indicating its potential as a therapeutic agent against cancers characterized by centrosome amplification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the Boc-protected amino acid core but differ in phenyl ring substituents, which significantly alter their physicochemical properties and applications. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Functional and Pharmacological Differences

- Antiviral Activity : The chloro-fluoro derivative () is linked to HIV-1 entry inhibition studies, leveraging halogen interactions with viral proteins .

- Imaging Applications : Fluorine-substituted analogs (e.g., ) are precursors for $^{18}\text{F}$-labeled PET tracers due to fluorine's favorable nuclear properties .

- Anti-Inflammatory Potential: Hydroxy-substituted analogs () are explored for immunoproteasome inhibition, critical in autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.